5-Chloro-7-fluoro-1H-indazole
CAS No.:
Cat. No.: VC15996166
Molecular Formula: C7H4ClFN2
Molecular Weight: 170.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H4ClFN2 |
---|---|
Molecular Weight | 170.57 g/mol |
IUPAC Name | 5-chloro-7-fluoro-1H-indazole |
Standard InChI | InChI=1S/C7H4ClFN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) |
Standard InChI Key | MYFNAXRIKNXMPF-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C2=C1C=NN2)F)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
5-Chloro-7-fluoro-1H-indazole features a fused benzene-pyrazole ring system with chlorine and fluorine substituents at the 5- and 7-positions, respectively (Figure 1). The planar aromatic core enables π-π stacking interactions, while the electron-withdrawing halogens influence electronic distribution and reactivity .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 170.57 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Boiling Point | 305.1 ± 22.0 °C |
Flash Point | 138.3 ± 22.3 °C |
Vapour Pressure (25°C) | 0.0 ± 0.6 mmHg |
LogP | 2.03 |
The compound’s moderate lipophilicity (LogP = 2.03) suggests balanced membrane permeability, a desirable trait for drug candidates .
Spectral Characteristics
While experimental spectral data are scarce, computational predictions indicate strong UV-Vis absorption bands near 270–290 nm due to the conjugated π-system. The -NMR signal is expected around -110 ppm, consistent with aromatic fluorine environments .
Synthetic Methodologies
Cyclization Strategies
Indazole synthesis typically employs cyclization of substituted hydrazones or palladium-catalyzed C–H activation. For 5-Chloro-7-fluoro-1H-indazole, a plausible route involves:
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Hydrazone Formation: Reacting 3-chloro-5-fluoro-benzaldehyde with hydrazine to form the corresponding hydrazone.
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Cyclization: Using copper(I) oxide () under aerobic conditions to induce intramolecular C–N bond formation (Scheme 1) .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Hydrazone Formation | NHNH, EtOH, reflux | 85–90 |
Cyclization | CuO, DMF, 100°C | 70–75 |
Alternative methods include Rh(III)-catalyzed C–H amination of pre-functionalized substrates, though halogen compatibility requires optimization .
Chemical Reactivity
Halogen-Directed Reactions
The chlorine and fluorine substituents enable regioselective functionalization:
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Nucleophilic Aromatic Substitution: Chlorine at the 5-position undergoes displacement with strong nucleophiles (e.g., alkoxides) under basic conditions.
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Cross-Coupling: Suzuki-Miyaura coupling at the 7-fluoro position is hindered by fluorine’s strong C–F bond, necessitating specialized catalysts .
Tautomerism and pH Effects
The 1H-indazole exists in equilibrium with its 2H-tautomer, influenced by solvent polarity and pH. In aqueous solutions (pH 7.4), the neutral form predominates, affecting solubility and binding interactions .
Research Challenges and Future Directions
Synthetic Scalability
Current routes suffer from moderate yields (70–75%) due to byproduct formation during cyclization. Flow chemistry approaches could enhance efficiency by improving heat/mass transfer .
Toxicity Profiling
Preliminary in silico toxicity predictions (ADMET) indicate moderate hepatotoxicity risk (Score = 0.62). Structural modifications, such as introducing hydrophilic groups at N1, may mitigate this issue .
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